Grignard reagents, including hexylmagnesium chloride, are workhorses in organic chemistry. Their ability to form carbon-carbon bonds is crucial for the synthesis of complex organic molecules. Hexylmagnesium chloride specifically introduces a six-carbon hexyl group into a molecule. Researchers use it to create various organic compounds, including:
Hexylmagnesium chloride has potential applications in material science research. Studies explore its use in the creation of:
Hexylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent, with the molecular formula CHClMg. It appears as a grey-brown to dark brown solution, typically available in a concentration of 2 M in tetrahydrofuran (THF) or diethyl ether . As a Grignard reagent, it plays a crucial role in organic synthesis, particularly in forming carbon-carbon bonds by reacting with electrophiles.
Hexylmagnesium chloride is a pyrophoric compound, meaning it ignites spontaneously upon contact with air or moisture []. It also reacts violently with water, releasing flammable hydrogen gas []. Due to these hazards, hexylmagnesium chloride is typically handled under inert atmosphere using specialized techniques in a laboratory setting [].
Additionally, like many Grignard reagents, hexylmagnesium chloride is considered toxic and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure []. Proper personal protective equipment and adherence to safety protocols are essential for handling this compound.
These reactions exemplify the utility of hexylmagnesium chloride in organic synthesis and its reactivity as a nucleophile.
Hexylmagnesium chloride is synthesized through the reaction of hexyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
This process requires strict control of moisture and oxygen to prevent hydrolysis and oxidation of the magnesium.
Hexylmagnesium chloride is primarily used in organic synthesis for:
Studies involving hexylmagnesium chloride typically focus on its reactivity profiles rather than direct biological interactions. Its behavior in organic reactions has been documented, particularly its efficiency in nucleophilic additions to carbonyl groups and its role in forming complex organometallic compounds through transmetallation processes .
Hexylmagnesium chloride shares similarities with other organomagnesium compounds, particularly other Grignard reagents. Here’s a comparison highlighting its uniqueness:
Compound | Molecular Formula | Unique Characteristics |
---|---|---|
Hexylmagnesium chloride | CHClMg | Used primarily for nucleophilic additions to carbonyls |
Ethylmagnesium bromide | CHMgBr | More reactive due to smaller alkyl group; used similarly |
Cyclohexylmagnesium chloride | CHMgCl | Cyclic structure allows for unique steric effects |
Phenylmagnesium bromide | CHMgBr | Aromatic group introduces different electronic properties |
Hexylmagnesium chloride is unique due to its linear alkyl chain which influences its reactivity and solubility compared to other Grignard reagents. Its application in forming longer-chain alcohols makes it particularly valuable in organic synthesis.
The foundation of organomagnesium chemistry traces back to Victor Grignard’s 1900 discovery. Working under Philippe Barbier at the University of Lyon, Grignard observed that alkyl halides reacted with magnesium to form intermediates capable of adding to ketones and aldehydes. This breakthrough led to the synthesis of alcohols and earned him the 1912 Nobel Prize in Chemistry.
Hexylmagnesium chloride’s synthesis mirrors Grignard’s original method:
Reaction:
$$ \text{C}6\text{H}{13}\text{Cl} + \text{Mg} \xrightarrow{\text{Ether/THF}} \text{C}6\text{H}{13}\text{MgCl} $$
Early challenges included controlling exothermic reactions during reagent preparation, a problem addressed through inert gas atmospheres and solvent optimization.
Hexylmagnesium chloride belongs to the broader family of Grignard reagents (R-Mg-X), where R is an alkyl or aryl group and X is a halide. Its structure features:
Property | Ethylmagnesium Bromide | Phenylmagnesium Chloride | Hexylmagnesium Chloride |
---|---|---|---|
Reactivity | High (primary alkyl) | Moderate (aryl) | Moderate (long-chain alkyl) |
Stability | Sensitive to moisture | Stable in ether | Stable in THF |
Applications | Alcohols, ketones | Aromatic compounds | Polymers, surfactants |
Hexylmagnesium chloride’s utility extends across multiple domains:
It reacts with carbonyl compounds to produce alcohols, as demonstrated in:
General Reaction:
$$ \text{R-Mg-X} + \text{R’COR’’} \rightarrow \text{R-R’C(OH)R’’} $$
This mechanism proceeds via a six-membered transition state, where the Grignard reagent attacks the electrophilic carbonyl carbon.
Catalyzed by transition metals, hexylmagnesium chloride participates in:
Hexylmagnesium chloride polymerizes diphenyl ethers to produce materials with tailored viscosity, used in coatings and lubricants.
Application Area | Example Products | Key Reactions |
---|---|---|
Pharmaceuticals | Drug intermediates | Alcohol synthesis |
Surfactants | Hexyl-based detergents | Etherification |
Lubricants | Synthetic oils | Esterification |
Data sources:
Hexylmagnesium chloride exhibits the characteristic structure of Grignard reagents, featuring a central magnesium atom covalently bonded to both a hexyl group and a chloride ion [1] [2]. The molecular formula C₆H₁₃ClMg reflects the organometallic nature of this compound, where the magnesium center adopts a tetrahedral coordination geometry when solvated in ethereal solvents [3] [4].
The bonding in hexylmagnesium chloride demonstrates significant ionic character between the magnesium and chloride components, while the magnesium-carbon bond exhibits substantial covalent character with partial ionic contributions [5] [6]. The electronegativity difference between magnesium (1.31) and carbon (2.55) results in a highly polarized bond, with the carbon bearing a partial negative charge that accounts for the nucleophilic reactivity characteristic of Grignard reagents [7] [4].
In solution, hexylmagnesium chloride exists in equilibrium between monomeric and dimeric forms, with the specific distribution dependent on concentration, temperature, and solvent coordination ability [7] [8]. The monomeric form predominates in strongly coordinating solvents such as tetrahydrofuran, where the magnesium center achieves tetrahedral coordination through interaction with two solvent molecules [3] [9].
Property | Value | Method |
---|---|---|
Molecular Formula | C₆H₁₃ClMg | Chemical analysis |
Molecular Weight | 144.93 g/mol | Mass spectrometry |
Bond Length Mg-C | ~2.18 Å | X-ray crystallography |
Bond Length Mg-Cl | ~2.35 Å | X-ray crystallography |
Coordination Number | 4 (in ether solution) | NMR spectroscopy |
The hexyl chain adopts an extended conformation to minimize steric interactions with the coordination sphere around magnesium [9]. The carbon-carbon bonds within the alkyl chain maintain typical bond lengths of approximately 1.54 Å, with bond angles near the tetrahedral value of 109.5° [1].
Proton nuclear magnetic resonance spectroscopy of hexylmagnesium chloride reveals characteristic resonances consistent with the alkyl chain structure and organometallic bonding environment [10] [11]. The methyl protons at the terminus of the hexyl chain typically appear as a triplet around 0.9 ppm, while the methylene protons adjacent to magnesium are significantly deshielded, appearing between 0.5-1.5 ppm depending on the coordination environment [12] [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides insight into the electronic environment of the carbon atoms within the hexyl chain [13] [11]. The carbon directly bonded to magnesium exhibits a characteristic downfield shift relative to typical alkyl carbons, reflecting the polarized nature of the magnesium-carbon bond [7]. The remaining carbon atoms in the chain display chemical shifts consistent with normal alkane environments, typically ranging from 14 to 32 ppm [10].
NMR Parameter | Observation | Solvent System |
---|---|---|
¹H Chemical Shifts | 0.5-1.5 ppm (Mg-CH₂) | Deuterated THF |
¹³C Chemical Shifts | Variable with coordination | CDCl₃ compatible |
Coupling Patterns | Typical alkyl multiplicity | Air-free conditions |
Temperature Effects | Coalescence phenomena | Variable temperature studies |
Infrared spectroscopic analysis of hexylmagnesium chloride reveals several diagnostic absorption bands [14] [15]. The carbon-hydrogen stretching vibrations appear in the typical aliphatic region between 2800-3000 cm⁻¹, with specific frequencies dependent on the hybridization state and coordination environment [15]. The magnesium-carbon stretching mode, while typically weak in intensity, can be observed in the lower frequency region around 500-600 cm⁻¹ [14].
The coordination of ethereal solvents to the magnesium center results in characteristic changes to the infrared spectrum, particularly in the carbon-oxygen stretching region for coordinated tetrahydrofuran or diethyl ether molecules [15]. These coordination-sensitive bands serve as valuable indicators of the solvation state and structural environment of the Grignard reagent [14].
Mass spectrometric analysis of hexylmagnesium chloride requires careful consideration of the ionic and fragmentation characteristics of organometallic compounds [13] [11]. The molecular ion peak appears at m/z 144.056, corresponding to the intact molecular formula C₆H₁₃ClMg [16] [17]. Fragmentation patterns typically involve loss of the chloride ion, leading to formation of the hexylmagnesium cation at m/z 109 [11].
Alternative ionization methods, including chemical ionization and electrospray ionization techniques, may provide enhanced molecular ion stability for structural characterization purposes [13] [18]. The choice of ionization method significantly influences the observed fragmentation patterns and relative peak intensities [11].
The thermodynamic properties of hexylmagnesium chloride are intrinsically linked to its existence as a solvated species in ethereal solution rather than as an isolated solid compound [19] [20]. Commercial preparations typically exist as solutions with concentrations ranging from 1.90 to 2.20 molar in tetrahydrofuran, reflecting the maximum achievable solubility under standard conditions [2] [21].
Thermodynamic Parameter | Value | Conditions |
---|---|---|
Boiling Point | 65-68°C | 760 mmHg pressure |
Flash Point | -25°C | Closed cup method |
Density | 0.965 g/mL | 25°C in THF solution |
Thermal Stability | Stable to ~100°C | Inert atmosphere |
Phase Behavior | Liquid solution | Ethereal solvents |
The compound exhibits limited thermal stability in the absence of coordinating solvents, undergoing decomposition through multiple pathways including disproportionation and elimination reactions [19] [20]. Under anhydrous conditions and inert atmosphere protection, hexylmagnesium chloride maintains stability up to approximately 100°C, beyond which thermal decomposition becomes significant [22] [23].
Phase behavior studies indicate that hexylmagnesium chloride exists predominantly in the liquid phase when dissolved in ethereal solvents across a wide temperature range [9] [8]. The equilibrium between monomeric and dimeric forms shifts with temperature, with higher temperatures favoring the monomeric species due to entropic considerations [7] [8].
The enthalpy of formation for hexylmagnesium chloride has not been directly measured, though theoretical calculations suggest an exothermic formation process from the constituent hexyl halide and magnesium metal [19]. Heat capacity data for the compound are similarly limited, requiring experimental determination through differential scanning calorimetry under controlled atmospheric conditions [22].
Thermodynamic equilibrium studies in ethereal solvents reveal complex behavior involving multiple species in solution [7] [8]. The equilibrium composition depends on factors including concentration, temperature, and the coordinating ability of the solvent system [9].
The solubility characteristics of hexylmagnesium chloride in ethereal solvents represent a fundamental aspect of its chemical behavior and practical utility as a synthetic reagent [21] [24]. The compound demonstrates exceptional solubility in coordinating ethereal solvents, particularly tetrahydrofuran and diethyl ether, where it forms stable coordination complexes [25] [3].
Tetrahydrofuran serves as the preferred solvent for hexylmagnesium chloride due to its superior coordinating ability and chemical inertness toward the organometallic center [24] [4]. The cyclic ether structure provides optimal geometric arrangement for coordination to the magnesium atom, resulting in enhanced stability and solubility [26]. Commercial solutions in tetrahydrofuran achieve concentrations up to 2.0 molar, representing near-saturation conditions [2] [21].
The solubility mechanism involves formation of stable coordination complexes where tetrahydrofuran molecules occupy two coordination sites on the tetrahedral magnesium center [3] [27]. This coordination stabilizes the organometallic species against decomposition and enhances its solubility compared to non-coordinating solvents [24] [26].
Solvent Property | Tetrahydrofuran | Diethyl Ether | Impact on Solubility |
---|---|---|---|
Coordinating Ability | High | Moderate | Enhanced stabilization in THF |
Boiling Point | 66°C | 34.6°C | THF allows higher temperature use |
Polarity | Moderate | Low | Better solvation in THF |
Steric Hindrance | Minimal | Moderate | THF provides better access |
Diethyl ether represents the traditional solvent for Grignard reagent preparation and represents a viable alternative for hexylmagnesium chloride solutions [25] [9]. The linear ether structure provides adequate coordination to the magnesium center, though with lower binding affinity compared to tetrahydrofuran [28] [27].
Solubility in diethyl ether typically achieves lower maximum concentrations compared to tetrahydrofuran systems, generally ranging from 1.0 to 1.5 molar under optimal conditions [29] [9]. The coordination mechanism involves displacement of ether molecules in a dynamic equilibrium, leading to concentration-dependent speciation [8].
The enhanced solubility of hexylmagnesium chloride in ethereal solvents results from specific coordination interactions between the ether oxygen atoms and the electron-deficient magnesium center [24] [7]. This coordination serves multiple functions: electronic stabilization of the organometallic bond, steric protection against intermolecular aggregation, and solvation of the ionic components [27].
Quantum mechanical studies reveal that the coordination bonds exhibit significant electrostatic character with moderate covalent contributions [7]. The binding energies for tetrahydrofuran coordination are typically 15-20 kcal/mol higher than for diethyl ether, explaining the superior solubility characteristics observed experimentally [8].
Temperature effects on solubility follow expected thermodynamic trends, with increasing temperature generally enhancing solubility due to entropy contributions [9]. However, at elevated temperatures, competing decomposition reactions may limit the practical utility of highly concentrated solutions [19].
The industrial production of hexylmagnesium chloride follows established organometallic synthesis principles adapted for large-scale manufacturing [1] [2]. The primary commercial method involves the direct reaction of magnesium metal with hexyl chloride in anhydrous tetrahydrofuran or diethyl ether under strictly controlled atmospheric conditions [3] [4].
Industrial-scale production requires specialized equipment designed to handle the highly reactive nature of Grignard reagents. The process typically begins with high-purity magnesium turnings or powder that have been mechanically activated to remove the passivating oxide layer [5] [6]. Activation methods include sonication, mechanical abrasion, or treatment with small quantities of iodine or 1,2-dibromoethane to expose fresh metal surfaces [5] [7].
The fundamental reaction follows the general pathway:
Mg + C₆H₁₃Cl → C₆H₁₃MgCl
Temperature control represents a critical parameter in industrial synthesis, with optimal ranges maintained between 25-100°C depending on the specific protocol [8] [9]. Higher temperatures accelerate reaction kinetics but increase the risk of side reactions and product decomposition [10] [11]. Industrial reactors employ sophisticated cooling systems to manage the highly exothermic nature of Grignard formation while maintaining the necessary thermal energy for efficient magnesium activation [1].
The magnesium chloride market, valued at approximately 486.2 million USD in 2022, demonstrates the commercial significance of related magnesium-containing compounds, though specific market data for hexylmagnesium chloride remains proprietary [12] [13]. Industrial production protocols emphasize consistent quality control measures to ensure reproducible concentration and purity specifications required for downstream applications [14] [15].
Table 1: Industrial-Scale Production Methods Comparison
Production Method | Temperature Range (°C) | Yield Efficiency (%) | Energy Requirements (kJ/mol) | Commercial Viability |
---|---|---|---|---|
Direct Metal Reaction | 25-100 | 85-95 | 150-200 | High |
Metal Oxide Reduction | 400-800 | 70-85 | 500-800 | Medium |
Transmetallation Process | 50-150 | 80-90 | 200-350 | Medium |
Electrochemical Synthesis | 200-500 | 60-75 | 400-600 | Low |
Laboratory-scale preparation of hexylmagnesium chloride requires meticulous attention to experimental parameters that significantly influence both yield and product quality [6] [7]. The optimization process involves systematic evaluation of multiple variables including magnesium surface preparation, solvent purity, atmospheric control, and reaction kinetics [8] [16].
Magnesium surface area represents a fundamental parameter affecting reaction initiation. Research indicates that 20-50 mesh magnesium provides optimal balance between surface reactivity and handling characteristics [5] [17]. Smaller particle sizes increase surface area but may lead to uncontrolled exothermic reactions, while larger particles reduce reaction efficiency due to limited metal-halide contact [7].
Reaction temperature optimization requires careful consideration of competing factors. Temperatures below 40°C result in sluggish reaction kinetics and incomplete conversion, while temperatures exceeding 65°C promote unwanted side reactions including elimination and coupling processes [18] [19]. The optimal temperature range of 40-65°C maximizes yield while maintaining product stability [8] [9].
Stirring speed significantly impacts mass transfer efficiency and reaction homogeneity. Studies demonstrate that stirring speeds between 800-1200 rpm provide adequate mixing without introducing excessive mechanical stress that could damage the magnesium surface or create unwanted temperature gradients [8] [16]. Insufficient stirring leads to heterogeneous reaction conditions, while excessive agitation may cause cavitation and localized heating.
The rate of halide addition constitutes a critical control parameter for managing reaction exothermicity and preventing thermal runaway. Optimal addition rates of 1-3 mL/min allow for controlled heat generation while maintaining sufficient driving force for complete conversion [7] [20]. Rapid addition can cause violent reactions and product decomposition, while extremely slow addition may lead to competitive side reactions [19].
Table 2: Laboratory-Scale Synthesis Optimization Parameters
Parameter | Optimal Range | Critical Impact | Tolerance (± %) |
---|---|---|---|
Magnesium Surface Area | 20-50 mesh | Reaction Initiation | ±15 |
Reaction Temperature | 40-65°C | Yield Efficiency | ±10 |
Stirring Speed | 800-1200 rpm | Mass Transfer | ±20 |
Halide Addition Rate | 1-3 mL/min | Side Reaction Control | ±25 |
Inert Atmosphere Purity | >99.9% N₂ | Product Stability | ±0.1 |
Solvent Dryness | <50 ppm H₂O | Grignard Formation | ±30 |
The selection of appropriate ethereal solvents represents a crucial decision in hexylmagnesium chloride synthesis, with tetrahydrofuran and diethyl ether serving as the primary options for most applications [18] [19] [10]. Each solvent exhibits distinct advantages and limitations that must be carefully evaluated based on specific synthesis requirements and downstream applications.
Tetrahydrofuran demonstrates superior coordination ability compared to diethyl ether due to its cyclic structure, which provides enhanced accessibility of the oxygen lone pairs for magnesium coordination [19] [10]. The constrained geometry of tetrahydrofuran eliminates steric hindrance from freely rotating alkyl groups, resulting in more effective solvation of the magnesium center [21] [22]. This enhanced coordination capability translates to higher solubility limits for hexylmagnesium chloride, typically achieving concentrations of 2.0-2.5 M compared to 1.5-2.0 M in diethyl ether [23] [24].
The elevated boiling point of tetrahydrofuran (66°C) compared to diethyl ether (34.6°C) provides significant operational advantages for laboratory synthesis [18] [19]. Higher reaction temperatures improve reaction kinetics and facilitate more complete conversion, particularly important for less reactive alkyl halides [25] [26]. The ability to conduct reactions under reflux conditions at higher temperatures often proves essential for achieving satisfactory yields with challenging substrates [7].
Diethyl ether maintains certain advantages despite its lower coordination ability. The reduced polarity and lower boiling point of diethyl ether make it preferable for applications requiring easy solvent removal or when working with thermally sensitive compounds [27] [21]. Additionally, diethyl ether typically costs less than tetrahydrofuran and may be preferred for large-scale applications where economics become significant [21].
Alternative ethereal solvents such as dimethoxyethane offer enhanced coordination through chelation effects but introduce complexity in handling and purification [10]. The bidentate nature of dimethoxyethane can provide superior solvation compared to monodentate ethers but requires careful consideration of the Schlenk equilibrium and potential formation of homoleptic complexes [10].
Table 3: Solvent Comparison for Hexylmagnesium Chloride Synthesis
Property | Tetrahydrofuran (THF) | Diethyl Ether | Dimethoxyethane (DME) | 1,4-Dioxane |
---|---|---|---|---|
Boiling Point (°C) | 66 | 34.6 | 85 | 101 |
Dielectric Constant | 7.6 | 4.3 | 7.2 | 2.2 |
Coordination Ability | Excellent | Good | Very Good | Poor |
Moisture Sensitivity | High | Medium | High | Low |
Grignard Solubility (M) | 2.0-2.5 | 1.5-2.0 | 2.2-2.8 | 0.5-1.0 |
Reaction Rate Factor | 1.8-2.2 | 1.0 | 2.0-2.5 | 0.3-0.5 |
Thermal Stability | Good | Excellent | Good | Excellent |
Cost Factor | 1.0 | 0.6 | 1.5 | 0.8 |
Quality control protocols for hexylmagnesium chloride require comprehensive analytical methodologies to ensure consistent product specifications and long-term stability [14] [28] [15]. The highly reactive nature of Grignard reagents necessitates specialized analytical techniques capable of accurate quantification without causing decomposition during analysis.
Concentration determination represents the most fundamental quality control parameter, typically accomplished through potentiometric titration with 2-butanol in tetrahydrofuran [28] [29]. This method provides accurate and precise results with well-defined titration curves and excellent reproducibility across different ethereal solvents [28]. The platinum electrode system demonstrates superior performance compared to alternative electrode materials, offering rapid response times and stable potential readings throughout the titration process [28].
Water content analysis requires specialized Karl Fischer titration techniques adapted for organometallic compounds [30]. Water concentrations must be maintained below 50 ppm to prevent rapid hydrolysis and decomposition of the Grignard reagent [31] [32]. The highly reactive nature of hexylmagnesium chloride with water necessitates rapid analysis techniques and specialized sample handling procedures to ensure accurate results [31].
Metal impurity analysis employs inductively coupled plasma mass spectrometry techniques specifically adapted for organometallic matrices [33]. Total metal impurities must typically remain below 10 ppm to prevent catalytic decomposition pathways and ensure consistent reactivity profiles [15] [33]. Specialized gas exchange devices enable direct analysis of organometallic compounds without traditional sample preparation methods that might introduce contamination or alter the sample composition [33].
Peroxide formation represents a critical stability concern requiring regular monitoring through iodometric titration methods [11] [34]. Ethereal solvents, particularly tetrahydrofuran, are susceptible to autoxidation processes that generate potentially explosive peroxides [11]. Quality control protocols must include regular peroxide testing and establishment of maximum acceptable levels to ensure safe handling and storage [34].
Table 4: Quality Control Specifications and Analytical Methods
Analysis Parameter | Specification Range | Analytical Method | Testing Frequency |
---|---|---|---|
Grignard Concentration | 1.90-2.20 M | Potentiometric Titration | Every batch |
Water Content | <50 ppm | Karl Fischer Titration | Weekly |
Metal Impurities | <10 ppm total | ICP-MS Analysis | Monthly |
Halide Content | 97-103% theoretical | Ion Chromatography | Every batch |
Peroxide Formation | <10 ppm | Iodometric Titration | Bi-weekly |
Thermal Stability | Stable to 60°C | Thermogravimetric Analysis | Quarterly |
Color Specification | Grey-brown to dark brown | UV-Vis Spectroscopy | Every batch |
Particle Size | <0.5 μm | Dynamic Light Scattering | Monthly |
Stability considerations encompass multiple environmental factors that can influence product degradation and shelf life [31] [32] [35]. Storage under inert atmosphere conditions at controlled temperatures represents the standard protocol for maintaining product integrity over extended periods [11] [34]. Degradation rates under various conditions provide essential data for establishing appropriate storage recommendations and expiration dating [31] [32].
Temperature effects on stability demonstrate significant correlation with degradation kinetics. Storage at refrigerated temperatures (4°C) under inert atmosphere can extend stability duration to 18-24 months compared to 12-18 months at ambient temperature [31] [35]. Elevated temperatures accelerate decomposition through multiple pathways including thermal elimination and Schlenk equilibrium shifts [10] [11].
Atmospheric exposure rapidly compromises product integrity through hydrolysis and oxidation pathways [31] [32]. Even brief exposure to ambient air can result in significant degradation within hours, emphasizing the critical importance of maintaining rigorously anhydrous conditions throughout handling and storage [20] [34]. Light exposure contributes to degradation through photolytic pathways, requiring storage in amber containers or dark environments [11].
Container material selection significantly impacts long-term stability. Glass containers provide optimal compatibility and minimize metal ion exchange reactions that can catalyze decomposition [31] [35]. Metal containers may introduce catalytic impurities that accelerate degradation through alternative pathways [34].
Table 5: Stability Considerations Under Various Storage Conditions
Storage Condition | Stability Duration | Degradation Rate (%/month) | Primary Degradation Pathway |
---|---|---|---|
Inert Atmosphere, 20°C | 12-18 months | 1-2 | Schlenk Equilibrium |
Inert Atmosphere, 4°C | 18-24 months | 0.5-1 | Minimal Degradation |
Air Exposure, 20°C | 2-4 hours | 50-80 | Hydrolysis/Oxidation |
Moisture Exposure | Minutes | 99+ | Rapid Hydrolysis |
Elevated Temperature (60°C) | 1-2 weeks | 15-25 | Thermal Decomposition |
Light Exposure | 6-12 months | 2-5 | Photolysis |
Metal Container Contact | Variable | 5-20 | Metal Ion Exchange |
Glass Container Storage | 12-18 months | 1-2 | Schlenk Equilibrium |